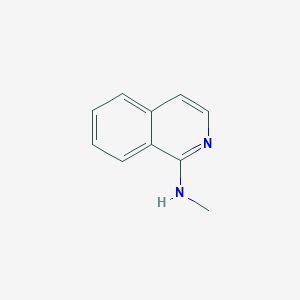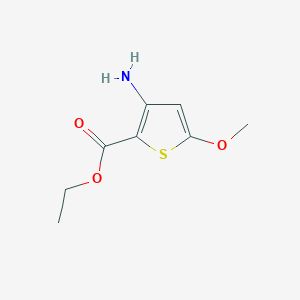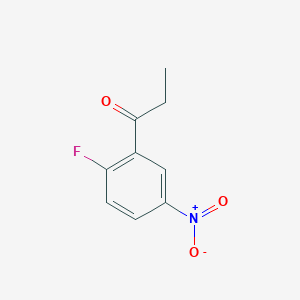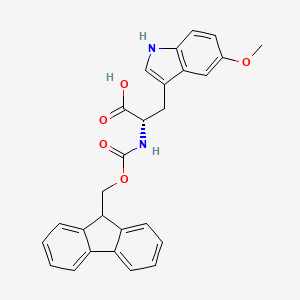
Fmoc-5-methoxy-L-tryptophan
Übersicht
Beschreibung
Fmoc-5-methoxy-L-tryptophan is a derivative of L-tryptophan. It is a synthetic molecule used in research as a building block for peptides and proteins . Its chemical structure consists of a tryptophan amino acid with an added Fmoc (fluorenylmethoxycarbonyl) group for protection during peptide synthesis .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular formula of this compound is C27H24N2O5, and its molecular weight is 456.49 . The structure includes a tryptophan amino acid with a methoxy group at the 5-position of the indole ring and is protected with a 9-fluorenylmethoxy carbonyl (Fmoc) group at the amino terminus .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Wissenschaftliche Forschungsanwendungen
Tryptophan Metabolism and Brain Function
Tryptophan, an essential amino acid, is pivotal in various metabolic pathways influencing brain function and mental health. Its role as a precursor to serotonin, a crucial neurotransmitter in the brain, is well-documented. Research indicates that tryptophan's conversion into serotonin within the brain is a critical process, affecting mood, cognition, and behavior. Studies have explored the use of tryptophan and its derivatives, like Fmoc-5-methoxy-L-tryptophan, in understanding and potentially treating neurological and psychiatric disorders. The metabolism of tryptophan through the kynurenine pathway is also of significant interest, given its implications in neurodegenerative and inflammatory diseases (Diksic & Young, 2001; Höglund, Øverli, & Winberg, 2019).
Microbiota-Derived Tryptophan Metabolites
The gut microbiome's role in metabolizing tryptophan into biologically active compounds presents another dimension of research. These metabolites, such as indole derivatives, have shown potential anti-inflammatory and metabolic regulatory effects. Understanding how these compounds interact with human physiology could open new avenues for treating metabolic and inflammatory conditions (Galligan, 2018).
Tryptophan in Neurodegenerative Diseases
Altered tryptophan metabolism has been implicated in the pathophysiology of various central nervous system diseases. The balance between the kynurenine and serotonin pathways, both of which utilize tryptophan as a substrate, is crucial in maintaining neurological health. Aberrations in these pathways have been linked to diseases like Alzheimer's, Parkinson's, and Huntington's, suggesting that targeting tryptophan metabolism could offer therapeutic strategies (Huang et al., 2022).
Tryptophan in Mood and Cognition
The relationship between diet, tryptophan intake, and its subsequent effect on mood and cognitive functions is a subject of ongoing research. Tryptophan's role as a precursor for serotonin implies that its dietary availability can directly influence mood regulation and cognitive processes. This connection underscores the potential of tryptophan and its derivatives in managing mood disorders and enhancing cognitive function through dietary interventions (Strasser, Gostner, & Fuchs, 2016).
Tryptophan and Immune Function
Emerging research highlights tryptophan's significant role in regulating immune responses, partly mediated by its metabolites acting on the aryl hydrocarbon receptor (AHR). The interaction between dietary tryptophan, its microbial metabolites, and the immune system provides insights into how diet and gut microbiota influence immune health and inflammation (Grifka-Walk, Jenkins, & Kominsky, 2021).
Wirkmechanismus
Target of Action
Fmoc-5-methoxy-L-tryptophan is a derivative of the amino acid tryptophan . The primary target of this compound is the amine group of amino acids, where it acts as a protecting group . This is particularly useful in peptide synthesis, where it prevents unwanted side reactions .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This forms a carbamate linkage, effectively protecting the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in peptide synthesis .
Biochemical Pathways
As a derivative of tryptophan, this compound may be involved in the same biochemical pathways as tryptophan. Its primary use is in the field of proteomics research, specifically in peptide synthesis . The exact biochemical pathways affected by this compound would depend on the specific peptide being synthesized.
Result of Action
The primary result of this compound’s action is the protection of the amine group in amino acids, preventing unwanted side reactions during peptide synthesis . After the peptide chain is formed, the Fmoc group can be removed under basic conditions, leaving the desired peptide product .
Action Environment
The action of this compound is highly dependent on the environment in which it is used. In peptide synthesis, factors such as the pH, temperature, and the presence of other reactants can all influence the compound’s efficacy and stability . For example, the Fmoc group is removed under basic conditions, so the pH of the environment is a crucial factor in its action .
Safety and Hazards
In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Biochemische Analyse
Biochemical Properties
Fmoc-5-methoxy-L-tryptophan plays a significant role in biochemical reactions, particularly in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino group of tryptophan, allowing for selective deprotection and coupling reactions during peptide assembly . This compound interacts with enzymes such as proteases and peptidases, which can cleave the Fmoc group under specific conditions, facilitating the synthesis of complex peptides . Additionally, this compound can interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of enzymes involved in tryptophan metabolism, leading to changes in the levels of downstream metabolites . It also affects cell signaling pathways by interacting with receptors and other signaling molecules, potentially altering cellular responses to external stimuli . Furthermore, this compound can impact gene expression by influencing the transcriptional activity of specific genes, thereby affecting cellular functions and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to enzymes and proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to enzyme inhibition or activation, depending on the specific context and the nature of the binding site . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall effects on cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is generally stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . In vitro and in vivo studies have shown that this compound can have long-term effects on cellular function, including alterations in enzyme activity, gene expression, and metabolic processes . These temporal effects are important considerations for researchers using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and metabolic processes . At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular signaling pathways, and alterations in gene expression . Threshold effects have been observed in some studies, where specific dosage levels are required to elicit significant biochemical and cellular responses . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to tryptophan metabolism . This compound can interact with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the conversion of tryptophan to serotonin and kynurenine, respectively . These interactions can affect metabolic flux and the levels of key metabolites in these pathways . Additionally, this compound can influence the activity of cofactors and other regulatory molecules involved in tryptophan metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can interact with intracellular proteins and other biomolecules, affecting its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and overall bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or interactions with targeting signals . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be directed to the mitochondria, where it can influence metabolic processes and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and cellular effects.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSXXKTXEHICBG-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




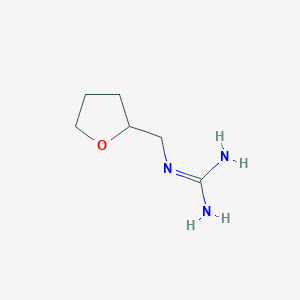

![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)
![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)
![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)
![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)
![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)

![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)
